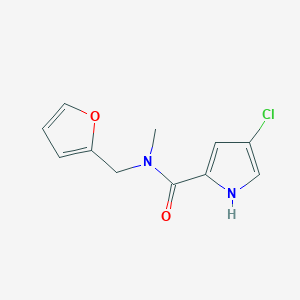
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2012 and has since been the subject of numerous scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves the inhibition of a protein called checkpoint kinase 1 (CHK1), which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. Studies have demonstrated that this compound can induce DNA damage, inhibit cell cycle progression, and promote apoptosis in cancer cells. Additionally, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for CHK1 inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical development. However, one limitation of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for the use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in cancer treatment. One area of research is the development of combination therapies that incorporate 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide with other cancer drugs, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further studies are needed to explore the potential use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in the treatment of other types of cancer, as well as the development of more potent and selective CHK1 inhibitors.
Métodos De Síntesis
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 2-furanyl methylamine with 4-chloro-1H-pyrrole-2-carboxylic acid, followed by the addition of N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified by column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and ovarian cancer. Scientific studies have demonstrated that this compound has the ability to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells.
Propiedades
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFQYYBTOTAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
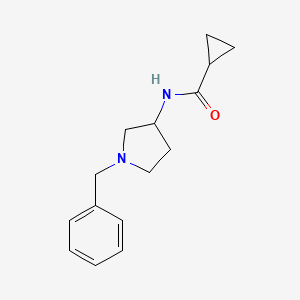
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
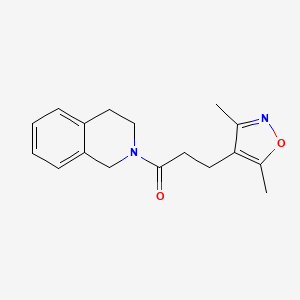
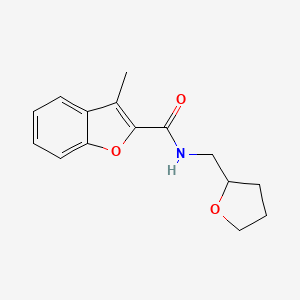
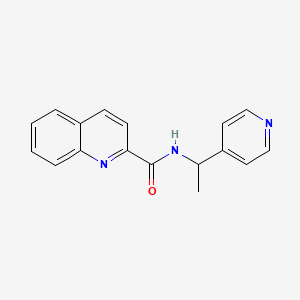
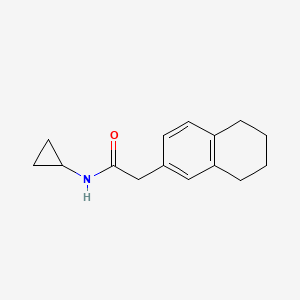
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
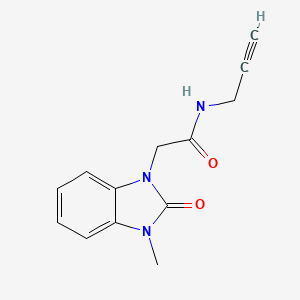
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)